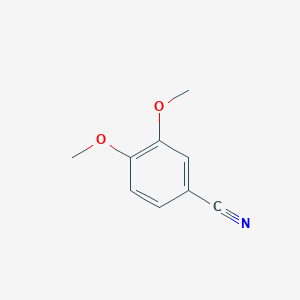










|
REACTION_CXSMILES
|
[C-]#N.[Na+].C1(C)C=CC=CC=1.C[NH:12][CH2:13][CH2:14]NC.Br[C:18]1[CH:19]=[C:20]([O:26][CH3:27])[C:21]([O:24][CH3:25])=[CH:22]C=1>N.[Cu]I>[CH3:25][O:24][C:21]1[CH:22]=[C:14]([CH:18]=[CH:19][C:20]=1[O:26][CH3:27])[C:13]#[N:12] |f:0.1|
|


|
Name
|
|
|
Quantity
|
2.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
370 μL
|
|
Type
|
reactant
|
|
Smiles
|
CNCCNC
|
|
Name
|
|
|
Quantity
|
500 μL
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C(=CC1)OC)OC
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
N
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
110 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred at 110° C. for 24 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
briefly evacuated
|
|
Type
|
CUSTOM
|
|
Details
|
The Schlenk tube was sealed with a Teflon valve
|
|
Type
|
CUSTOM
|
|
Details
|
to reach room temperature
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (4×4 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic phases were dried over MgSO4
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
DISTILLATION
|
|
Details
|
the residue was purified by distillation at reduced pressure (bp 160° C. @ 1 Torr)
|


Reaction Time |
24 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=C(C#N)C=CC1OC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 500 mg | |
| YIELD: PERCENTYIELD | 91% | |
| YIELD: CALCULATEDPERCENTYIELD | 88.6% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |










|
REACTION_CXSMILES
|
[C-]#N.[Na+].C1(C)C=CC=CC=1.C[NH:12][CH2:13][CH2:14]NC.Br[C:18]1[CH:19]=[C:20]([O:26][CH3:27])[C:21]([O:24][CH3:25])=[CH:22]C=1>N.[Cu]I>[CH3:25][O:24][C:21]1[CH:22]=[C:14]([CH:18]=[CH:19][C:20]=1[O:26][CH3:27])[C:13]#[N:12] |f:0.1|
|


|
Name
|
|
|
Quantity
|
2.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
370 μL
|
|
Type
|
reactant
|
|
Smiles
|
CNCCNC
|
|
Name
|
|
|
Quantity
|
500 μL
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C(=CC1)OC)OC
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
N
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
110 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred at 110° C. for 24 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
briefly evacuated
|
|
Type
|
CUSTOM
|
|
Details
|
The Schlenk tube was sealed with a Teflon valve
|
|
Type
|
CUSTOM
|
|
Details
|
to reach room temperature
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (4×4 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic phases were dried over MgSO4
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
DISTILLATION
|
|
Details
|
the residue was purified by distillation at reduced pressure (bp 160° C. @ 1 Torr)
|


Reaction Time |
24 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=C(C#N)C=CC1OC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 500 mg | |
| YIELD: PERCENTYIELD | 91% | |
| YIELD: CALCULATEDPERCENTYIELD | 88.6% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |